Superior Antiemetic Efficacy vs. Metoclopramide in Chemotherapy Patients: A Direct Comparison
In a strict double-blind study of 21 patients undergoing anti-mitotic chemotherapy, alizapride demonstrated statistically significant superiority over metoclopramide. The study used a fixed-dose comparison where each patient received two ampoules before and after chemotherapy, with each ampoule containing either 50 mg of alizapride or 10 mg of metoclopramide. Alizapride achieved 24 good or excellent antiemetic results and 4 nil results, compared to 16 good or excellent results and 13 nil results with metoclopramide, establishing a clear difference in efficacy under the specified dosing regimen [1]. The superiority of alizapride was confirmed with statistical significance (0.05 > p > 0.02) [1].
| Evidence Dimension | Antiemetic efficacy (good/excellent vs. nil results) |
|---|---|
| Target Compound Data | 24 good/excellent results, 4 nil results (n=21 patients, 57 case files) |
| Comparator Or Baseline | Metoclopramide: 16 good/excellent results, 13 nil results |
| Quantified Difference | Alizapride had 50% more good/excellent results and 69% fewer nil results; statistical significance 0.05 > p > 0.02 |
| Conditions | Double-blind clinical trial; patients receiving anti-mitotic chemotherapy; alizapride 50 mg vs. metoclopramide 10 mg per ampoule |
Why This Matters
This head-to-head evidence directly addresses selection decisions for antiemetic prophylaxis in chemotherapy settings, demonstrating that alizapride provides superior antiemetic protection compared to metoclopramide at the tested doses.
- [1] Oberling, F. (1984). Comparative double-blind study: alizapride-metoclopramide. Annales de Gastroenterologie et d'Hepatologie, 20(1), 59-61. PMID: 6529162. View Source
